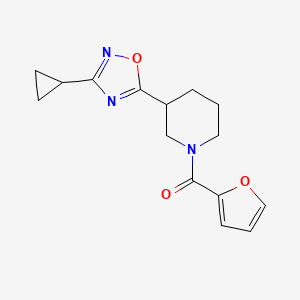![molecular formula C18H20F3N5O2 B6451447 2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one CAS No. 2549022-10-6](/img/structure/B6451447.png)
2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including the compound , exhibit antibacterial properties. Researchers have explored their potential against bacterial strains, including Mycobacterium tuberculosis . Further studies could focus on optimizing their efficacy and minimizing resistance.
Anti-Inflammatory Effects
Imidazole-containing compounds have demonstrated anti-inflammatory activity. Investigating the specific mechanisms and pathways involved could lead to novel anti-inflammatory drugs .
Antitumor Potential
The derivatives of 1,3-diazole (imidazole) have shown promise as antitumor agents. Researchers could explore their effects on cancer cell lines and identify potential targets for therapy .
Antidiabetic Properties
Imidazole-based compounds may influence glucose metabolism and insulin sensitivity. Investigating their impact on diabetes management could yield valuable insights .
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Researchers could evaluate its ability to scavenge free radicals and protect against oxidative stress .
Anti-Allergic and Antipyretic Effects
Imidazole derivatives have been associated with anti-allergic and antipyretic activities. Further studies could elucidate their mechanisms and clinical relevance .
Wirkmechanismus
Target of Action
The primary targets of this compound are specific receptors or enzymes involved in critical biochemical pathways. Given its structure, it likely interacts with G-protein coupled receptors (GPCRs) or ion channels, which play pivotal roles in cellular signaling and homeostasis .
Mode of Action
The compound binds to its target receptors or enzymes, altering their conformation and activity. This binding can either activate or inhibit the target, leading to changes in downstream signaling pathways. For instance, if it targets a GPCR, it may modulate the production of second messengers like cAMP, affecting various cellular responses .
Biochemical Pathways
The affected pathways include those related to neurotransmission, inflammation, or metabolic regulation. By modulating receptor activity, the compound can influence pathways such as the cAMP/PKA pathway, MAPK/ERK pathway, or PI3K/Akt pathway. These changes can lead to altered gene expression, protein synthesis, and cellular metabolism .
Pharmacokinetics
The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract, distributed widely due to its lipophilicity, metabolized primarily in the liver by cytochrome P450 enzymes, and excreted via the kidneys. These properties impact its bioavailability and duration of action .
Result of Action
At the molecular level, the compound’s action results in the modulation of receptor activity, leading to changes in cellular signaling and function. This can manifest as altered neurotransmitter release, reduced inflammation, or improved metabolic control. At the cellular level, these effects can lead to changes in cell proliferation, differentiation, or apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect its ionization state, altering its binding affinity to targets. Similarly, temperature changes can impact its stability and degradation rate .
Eigenschaften
IUPAC Name |
2-[2-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-24(17-14(18(19,20)21)6-2-8-22-17)13-5-4-10-25(11-13)16(28)12-26-15(27)7-3-9-23-26/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSHUNSXYKEYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-{Methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6451376.png)
![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,4-dimethoxybenzamide](/img/structure/B6451389.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6451398.png)
![N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451403.png)
![N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451407.png)
![N-[1-(furan-2-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451410.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6451419.png)
![2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6451425.png)
![6-methyl-4-[(oxolan-2-yl)methyl]-8-thia-4,6,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),9,11-tetraene-3,5-dione](/img/structure/B6451427.png)
![1-(4-chlorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B6451430.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B6451431.png)
![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451433.png)